8-bromo-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one
Description
Structure and Synthesis
8-Bromo-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one is a heterocyclic compound featuring a pyrido-oxazine core with a bromine substituent at the 8-position. Its molecular formula is C₇H₅BrN₂O₂, with a molecular weight of 229.03 g/mol (inferred from the 7-bromo positional isomer in ). The compound is synthesized via alkylation or substitution reactions; for example, microwave-assisted methods () or reactions with brominated precursors (e.g., bromoacetyl chloride) under basic conditions ().
The bromine substituent likely enhances lipophilicity and binding affinity to hydrophobic pockets in biological targets.
Properties
IUPAC Name |
8-bromo-4H-pyrido[4,3-b][1,4]oxazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O2/c8-4-1-9-2-5-7(4)12-3-6(11)10-5/h1-2H,3H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJTHUCAXNQXCBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CN=CC(=C2O1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one typically involves the bromination of a precursor compound. One common method involves the use of bromine in an organic solvent under controlled conditions to introduce the bromine atom at the desired position. The reaction conditions, such as temperature and solvent choice, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated systems to ensure consistency and efficiency. The use of continuous flow reactors can enhance the scalability and safety of the process, allowing for the production of large quantities of the compound with minimal human intervention .
Chemical Reactions Analysis
Types of Reactions
8-bromo-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while oxidation can produce an oxo derivative .
Scientific Research Applications
8-bromo-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or photophysical properties.
Biological Studies: It is used in studies to understand its interactions with enzymes and receptors, providing insights into its mechanism of action.
Mechanism of Action
The mechanism by which 8-bromo-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one exerts its effects involves its interaction with specific molecular targets. The bromine atom and the oxazinone ring play crucial roles in binding to these targets, which can include enzymes, receptors, or nucleic acids. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Activities
Table 1: Key Analogues and Their Properties
| Compound Name | Substituents | Molecular Weight (g/mol) | Biological Activity | Key Targets | Reference |
|---|---|---|---|---|---|
| 8-Bromo-2H-pyrido[4,3-b]oxazin-3(4H)-one | Br at 8-position | 229.03 | Anticancer (inferred) | NF-κB, BRD4 (hypoth.) | [18, 20] |
| 4-(4-Nitrobenzyl)-2H-pyrido[3,2-b]oxazin-3-one | 4-Nitrobenzyl at 4-position | 301.27 | NF-κB inhibition (IC₅₀ ~1–3 μM) | NF-κB, HCC cells | [1, 11] |
| 7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one | Br at 7-position (benzene) | 229.03 | Anticancer (in vitro) | Not specified | [2] |
| 2,2-Dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one | Dimethyl at 2-position | 180.18 | BRD4 inhibition (IC₅₀ ~2 μM) | BRD4, prostate cancer | [3] |
| 5-Chloro-2H-pyrido[4,3-b]oxazin-3(4H)-one | Cl at 5-position | 184.59 | Synthetic intermediate | N/A | [18, 21] |
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability: Pyrido-oxazinones with bulky substituents (e.g., nitrobenzyl) exhibit longer half-lives in vivo (e.g., NPO at 50 mg/kg in mice) .
Structure-Activity Relationship (SAR) Insights
- Position of Halogen: Bromine at the 8-position (pyrido[4,3-b] core) may hinder binding to BRD4 compared to 7-bromo-benzo[b]oxazinones, which retain anticancer activity .
- Substituent Size : Bulky groups (e.g., nitrobenzyl) at the 4-position enhance NF-κB inhibition, while smaller groups (e.g., methyl) are optimal for BRD4 .
- Core Heterocycle: Pyrido-oxazinones show higher selectivity for kinase targets compared to benzo-oxazinones, which are broader in activity .
Biological Activity
8-Bromo-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a unique molecular structure that contributes to its pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
- IUPAC Name : 8-bromo-2H-pyrido[4,3-b][1,4]oxazin-3-one
- Molecular Formula : CHBrNO
- Molecular Weight : 229.03 g/mol
- CAS Number : 1260903-15-8
The biological activity of 8-bromo-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one is primarily attributed to its interaction with various molecular targets. It is believed to modulate enzyme activities and receptor functions through binding mechanisms that alter signaling pathways. Key targets may include:
- Kinases : Involved in cell signaling and regulation.
- Proteases : Enzymes that break down proteins and peptides.
- Ion Channels : Proteins that allow ions to pass through cellular membranes.
Anticancer Properties
Research indicates that compounds similar to 8-bromo-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one exhibit significant anticancer activity. For instance, derivatives targeting the PI3K/Akt/mTOR signaling pathway have shown promising results in inhibiting cancer cell growth. A study demonstrated that a related compound had an IC of 0.63 nM against PI3Kα and showed efficacy in tumor xenograft models with a tumor growth inhibition (TGI) rate of 87.7% at a dose of 50 mg/kg .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it may possess activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for various derivatives have been found to be comparable to standard antibiotics like ampicillin .
Data Table: Summary of Biological Activities
| Activity Type | Target | IC | Notes |
|---|---|---|---|
| Anticancer | PI3Kα | 0.63 nM | Effective in tumor models |
| Antimicrobial | S. aureus | Comparable to ampicillin | Effective against multiple strains |
| Antimicrobial | E. coli | Comparable to ampicillin | Moderate-to-good activity |
Case Study 1: Anticancer Efficacy
In a controlled study involving Hela/A549 tumor xenografts, the compound demonstrated significant anticancer properties without causing substantial weight loss or toxicity over a treatment period of 30 days. The results indicated its potential as a candidate for further development as an anticancer drug .
Case Study 2: Antimicrobial Evaluation
A series of synthesized derivatives were tested for antimicrobial efficacy against clinical isolates of bacteria resistant to conventional treatments. The results highlighted the potential role of these compounds in addressing antibiotic resistance .
Q & A
What are the optimal synthetic routes for 8-bromo-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one, and how can reaction yields be improved?
Level: Basic
Answer:
Synthesis typically involves bromination of a pyrido-oxazine precursor or cyclization of brominated intermediates. A validated method includes:
Starting Material Preparation : Begin with a pyridine derivative or anthranilic acid analog substituted with bromine.
Cyclization : Use benzoyl chloride or similar acylating agents in pyridine at 0–5°C to form the oxazine ring .
Purification : Recrystallize the product using ethanol or ethyl acetate/hexane mixtures, monitored by TLC (hexane:ethyl acetate = 2:1) .
Yield Optimization : Adjust solvent polarity (e.g., DMF for solubility) or temperature (reflux vs. room temperature) to enhance reaction efficiency. For example, higher temperatures (80–100°C) may improve cyclization but risk side reactions .
Which spectroscopic and analytical techniques are critical for characterizing 8-bromo-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one?
Level: Basic
Answer:
Key methods include:
| Technique | Application | Example Parameters |
|---|---|---|
| ¹H/¹³C NMR | Confirm molecular structure and substituent positions | DMSO-d6 solvent; δ 7.2–8.5 ppm for aromatic protons |
| IR Spectroscopy | Identify carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) groups | KBr pellet method |
| X-ray Crystallography | Resolve stereochemistry and bond angles | Compare with similar compounds (e.g., 6-bromo analogs) |
| HPLC-MS | Assess purity and molecular weight | Reverse-phase C18 column; ESI+ mode for [M+H]+ ion |
How can computational modeling aid in predicting the reactivity of 8-bromo-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one?
Level: Advanced
Answer:
Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the bromine atom’s electron-withdrawing effect increases electrophilicity at the pyridine ring .
Molecular Docking : Simulate interactions with biological targets (e.g., kinases) using the SMILES string C1C(=O)NC2=C(O1)C=CC(=C2)Br to model binding .
Reaction Path Analysis : Use quantum chemical software (e.g., Gaussian) to explore transition states in bromination or ring-opening reactions .
What strategies resolve contradictions in reported bioactivity data for this compound?
Level: Advanced
Answer:
Orthogonal Assays : Validate antimicrobial or anticancer activity using both cell-based (e.g., MTT assay) and enzymatic (e.g., kinase inhibition) tests .
Structural Analog Comparison : Compare results with 6-bromo or 7-bromo analogs (e.g., 6-Bromo-2H-1,4-benzoxazin-3(4H)-one) to isolate substituent effects .
Statistical Validation : Apply ANOVA or multivariate analysis to account for batch-to-batch variability in IC₅₀ values .
How to design derivatives of this compound for structure-activity relationship (SAR) studies?
Level: Advanced
Answer:
Substituent Introduction :
- Position 2 : Introduce methyl or ethyl groups via alkylation (e.g., using methyl iodide) to study steric effects .
- Position 8 : Replace bromine with amino or methoxy groups via Buchwald-Hartwig coupling .
Bioisosteric Replacement : Swap the oxazine ring with pyrimidinone or thiazole moieties to assess ring flexibility .
Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrogen-bonding or hydrophobic features .
What experimental controls are essential in kinetic studies of its degradation or metabolic pathways?
Level: Advanced
Answer:
Isotopic Labeling : Use ¹⁸O-labeled water or D₂O to trace hydrolysis pathways of the oxazine ring .
Stability Controls : Store samples at –20°C (vs. room temperature) to minimize thermal degradation .
Enzymatic Inhibition : Co-incubate with cytochrome P450 inhibitors (e.g., ketoconazole) to identify metabolic enzymes .
How to address discrepancies in reported solubility or crystallinity data?
Level: Advanced
Answer:
Polymorph Screening : Recrystallize from 10+ solvent systems (e.g., DMSO, THF, chloroform) and analyze via PXRD .
Solubility Parameter Matching : Use Hansen solubility parameters (δD, δP, δH) to identify ideal solvents (e.g., δ ≈ 20 MPa¹/² for DMSO) .
Dynamic Light Scattering (DLS) : Measure particle size distribution in aqueous buffers to detect aggregation .
What are the best practices for scaling up synthesis without compromising purity?
Level: Advanced
Answer:
Flow Chemistry : Use microreactors to maintain consistent temperature and mixing for bromination steps .
In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Green Chemistry : Replace pyridine with biodegradable solvents (e.g., 2-MeTHF) to reduce environmental impact .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
